

# FT895: Comprehensive Application Notes for Preclinical Research

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## Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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These application notes provide detailed protocols for the solubility and formulation of **FT895**, a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), for use in preclinical research. The information is intended to guide researchers in preparing **FT895** for both in vitro and in vivo experimental settings.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>15</sub> F <sub>3</sub> N <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	352.31 g/mol	[1][2][3]
CAS Number	2225728-57-2	[1][4][5]
Appearance	White to light yellow solid	[1]
IC <sub>50</sub> (HDAC11)	3 nM	[1][3][5][6]

## Solubility Data

**FT895** exhibits varying solubility depending on the solvent or formulation vehicle. The following tables summarize the solubility data for in vitro and in vivo applications.

## In Vitro Solubility

Solvent	Solubility	Notes
DMSO	~125 mg/mL (~354.8 mM)	Sonication or heating may be required to aid dissolution.[3] [4]
DMSO	20 mg/mL (56.77 mM)	Sonication is recommended.[2]
DMSO	10 mM	No special notes provided.[5]

## In Vivo Formulation Solubility

Formulation Components	Achievable Concentration	Reference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.08 mg/mL (5.90 mM)	[1][3][4]
10% DMSO + 90% Corn Oil	≥ 5 mg/mL (14.19 mM)	[3][4]
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (5.90 mM)	[1][3][4]
5% DMA + 1% Tween 80 + 94% Sterile Water	Not specified, used for i.p. injection	[7]

## Experimental Protocols

Note: Always use high-purity solvents and reagents. Prepare fresh working solutions for in vivo experiments on the day of use.[4] For long-term storage of stock solutions, aliquot to avoid repeated freeze-thaw cycles.[4]

### Protocol 1: Preparation of DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **FT895** in DMSO.

Materials:

- **FT895** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Weigh the desired amount of **FT895** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.838 mL of DMSO to 1 mg of **FT895**).
- Vortex the solution vigorously until the powder is completely dissolved.
- If dissolution is slow, sonicate the solution for a few minutes.<sup>[2]</sup>
- Once fully dissolved, the clear stock solution can be aliquoted and stored.

#### Storage:

- -80°C for up to 6 months<sup>[3][4]</sup>
- -20°C for up to 1 month<sup>[3][4]</sup>

## Protocol 2: Preparation of Formulation for Intraperitoneal (i.p.) Injection (PEG300-based)

This protocol details the preparation of a common vehicle for in vivo administration of hydrophobic compounds.

#### Materials:

- **FT895** DMSO stock solution (e.g., 20.8 mg/mL)<sup>[1]</sup>

- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes for mixing

Procedure (for 1 mL of final formulation):

- Start with 100 µL of a 20.8 mg/mL **FT895** stock solution in DMSO.
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.[\[1\]](#)[\[4\]](#)
- Add 50 µL of Tween-80 and mix again until a clear solution is obtained.[\[1\]](#)[\[4\]](#)
- Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.[\[1\]](#)[\[4\]](#)
- The final concentration will be 2.08 mg/mL **FT895** in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

## Protocol 3: Preparation of Formulation for Oral Gavage (Corn Oil-based)

This protocol is suitable for oral administration of **FT895**.

Materials:

- **FT895** DMSO stock solution (e.g., 50 mg/mL)[\[4\]](#)
- Corn Oil
- Sterile tubes for mixing

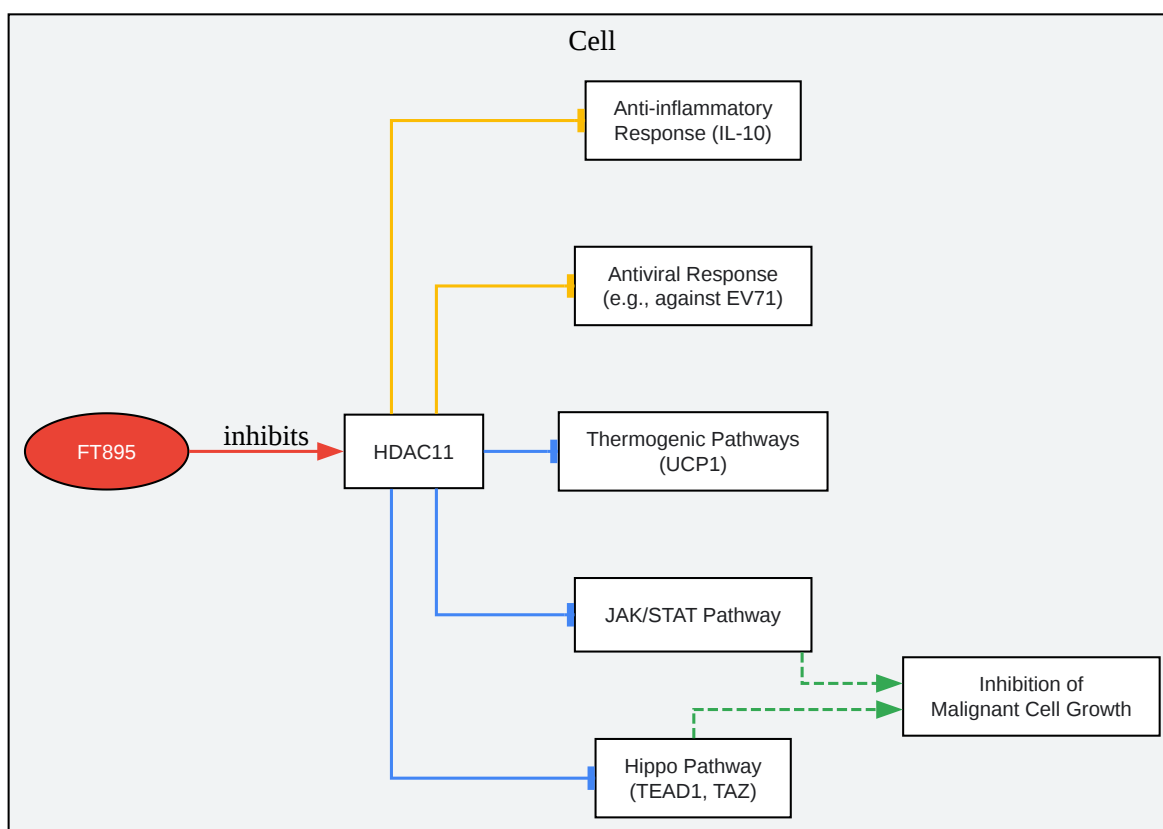
Procedure (for 1 mL of final formulation):

- Start with 100 µL of a 50 mg/mL **FT895** stock solution in DMSO.
- Add 900 µL of corn oil.

- Mix thoroughly until a clear and homogenous solution is achieved.
- The final concentration will be 5 mg/mL **FT895** in 10% DMSO and 90% Corn Oil.

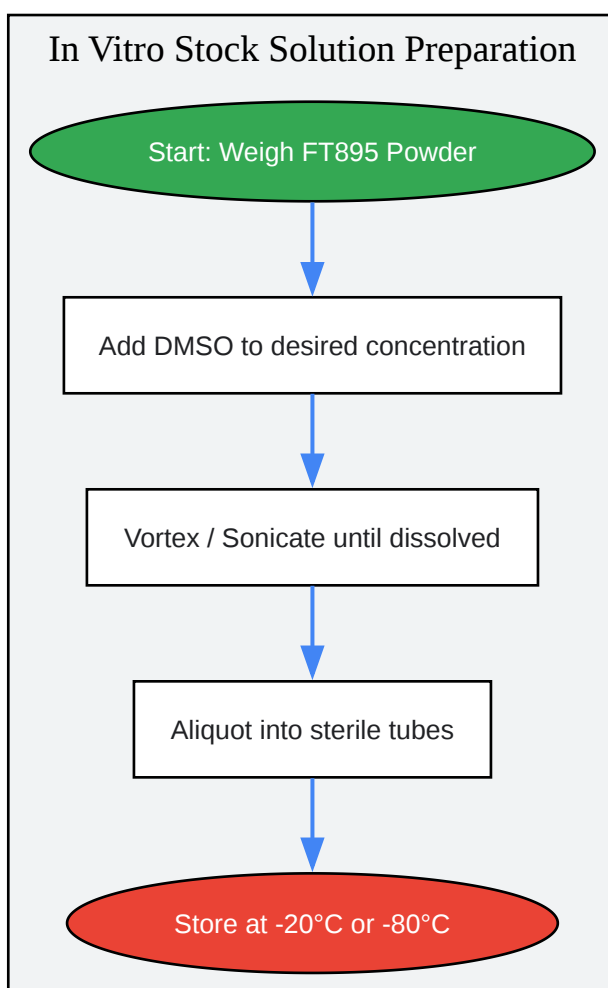
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by **FT895** and the experimental workflows for its formulation.



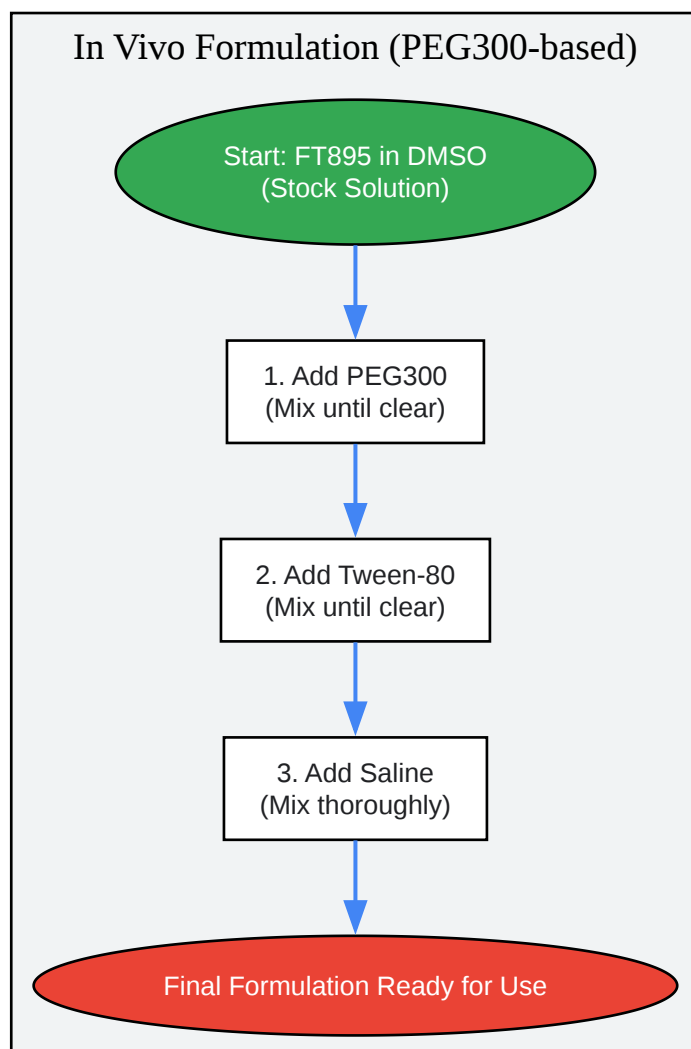
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Caption: **FT895** inhibits HDAC11, modulating pathways like Hippo and JAK/STAT.



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Caption: Workflow for preparing **FT895** DMSO stock solution for in vitro use.



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Caption: Step-by-step workflow for preparing a PEG300-based **FT895** formulation.

## Mechanism of Action

**FT895** is a potent and specific inhibitor of HDAC11 with an  $IC_{50}$  of 3 nM.[1][5][6] It demonstrates over 1000-fold selectivity against ten other HDAC family members.[1][2][3] Inhibition of HDAC11 by **FT895** has been shown to modulate several signaling pathways, including the Hippo and JAK/STAT pathways, which are implicated in cancer cell growth.[8] Additionally, **FT895** has been observed to promote thermogenic pathways by inducing UCP1 expression.[7][9] Studies have also indicated its potential in restricting viral replication, such as that of EV71, and in promoting anti-inflammatory responses through the upregulation of IL-10.

[10] The diverse biological activities of **FT895** make it a valuable tool for research in oncology, virology, and metabolic diseases.[5][8][10][11]

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